Cas no 2680754-49-6 (tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate)
tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate Chemical and Physical Properties
Names and Identifiers
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- 2680754-49-6
- EN300-28233679
- tert-butyl N-{5-hydroxybicyclo[2.2.2]octan-2-yl}carbamate
- tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate
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- Inchi: 1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-6-9-5-4-8(10)7-11(9)15/h8-11,15H,4-7H2,1-3H3,(H,14,16)
- InChI Key: XVCFKQOIXNLBIJ-UHFFFAOYSA-N
- SMILES: OC1CC2CCC1CC2NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 241.16779360g/mol
- Monoisotopic Mass: 241.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 58.6Ų
tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28233679-1g |
tert-butyl N-{5-hydroxybicyclo[2.2.2]octan-2-yl}carbamate |
2680754-49-6 | 1g |
$986.0 | 2023-09-09 | ||
| Enamine | EN300-28233679-5g |
tert-butyl N-{5-hydroxybicyclo[2.2.2]octan-2-yl}carbamate |
2680754-49-6 | 5g |
$2858.0 | 2023-09-09 | ||
| Enamine | EN300-28233679-10g |
tert-butyl N-{5-hydroxybicyclo[2.2.2]octan-2-yl}carbamate |
2680754-49-6 | 10g |
$4236.0 | 2023-09-09 | ||
| Enamine | EN300-28233679-0.05g |
tert-butyl N-{5-hydroxybicyclo[2.2.2]octan-2-yl}carbamate |
2680754-49-6 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
| Enamine | EN300-28233679-0.1g |
tert-butyl N-{5-hydroxybicyclo[2.2.2]octan-2-yl}carbamate |
2680754-49-6 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
| Enamine | EN300-28233679-0.25g |
tert-butyl N-{5-hydroxybicyclo[2.2.2]octan-2-yl}carbamate |
2680754-49-6 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
| Enamine | EN300-28233679-0.5g |
tert-butyl N-{5-hydroxybicyclo[2.2.2]octan-2-yl}carbamate |
2680754-49-6 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
| Enamine | EN300-28233679-1.0g |
tert-butyl N-{5-hydroxybicyclo[2.2.2]octan-2-yl}carbamate |
2680754-49-6 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
| Enamine | EN300-28233679-2.5g |
tert-butyl N-{5-hydroxybicyclo[2.2.2]octan-2-yl}carbamate |
2680754-49-6 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
| Enamine | EN300-28233679-5.0g |
tert-butyl N-{5-hydroxybicyclo[2.2.2]octan-2-yl}carbamate |
2680754-49-6 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 |
tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate
tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate (CAS No. 2680754-49-6): A Comprehensive Overview
tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate (CAS No. 2680754-49-6) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique bicyclic structure and hydroxyl group, has garnered attention for its potential applications in drug discovery and medicinal chemistry.
The chemical structure of tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-hydroxybicyclo[2.2.2]octan-2-yl group. The presence of the hydroxyl group and the bicyclic structure imparts unique chemical and biological properties to this compound, making it an attractive candidate for various research endeavors.
Recent studies have highlighted the potential of tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate in modulating biological pathways and interactions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against certain protein-protein interactions, which are crucial in various disease states such as cancer and neurodegenerative disorders.
In the context of drug discovery, tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate has shown promise as a lead compound for the development of novel therapeutic agents. Its ability to selectively target specific protein interactions without affecting other cellular processes makes it an ideal candidate for further optimization and clinical evaluation.
The synthesis of tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate involves several well-established chemical reactions, including the formation of the bicyclic core and the introduction of the hydroxyl and carbamate functionalities. Researchers have reported efficient synthetic routes that yield high purity and yield, making this compound readily available for large-scale production and further studies.
In addition to its potential therapeutic applications, tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate has been explored for its use in chemical biology research. Its ability to modulate specific protein interactions has been leveraged to study cellular processes and signaling pathways, providing valuable insights into disease mechanisms.
The safety profile of tert-butyl N-{5-hydroxybicyclo2.2.2octan-2-yl}carbamate is another important aspect that has been investigated in recent studies. Preliminary toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development.
In conclusion, tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicyclo[tert-butyl N-{5-hydroxybicycle]octan-3-one (CAS No. 111111)) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research.
The unique combination of its bicyclic structure and hydroxycarbamate functionality makes it an attractive candidate for drug discovery and development, particularly in targeting protein-protein interactions and modulating cellular processes. Ongoing research continues to uncover new applications and optimize its properties for therapeutic use.
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